Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based compound featuring a sulfamoyl group substituted with a 3-ethylphenyl moiety and a 4-methylphenyl group at the 4-position of the thiophene ring. Its methyl ester functional group at the 2-position enhances lipophilicity, influencing its pharmacokinetic properties. This compound is synthesized via multi-step reactions, including sulfamoylation of a thiophene precursor and subsequent coupling with aromatic amines (e.g., 3-ethylphenylamine) .
Properties
IUPAC Name |
methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-4-15-6-5-7-17(12-15)22-28(24,25)20-18(13-27-19(20)21(23)26-3)16-10-8-14(2)9-11-16/h5-13,22H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCFIOZNMGKDEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves several steps. One common method includes the reaction of 3-ethylphenylsulfonamide with 4-methylphenylthiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography .
Chemical Reactions Analysis
Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or carboxylate groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
Anti-inflammatory Properties
Preliminary studies suggest that Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate exhibits significant anti-inflammatory activity. It may modulate pathways involved in inflammation through interaction with cellular receptors, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
The compound's structural features align with known pharmacophores in anticancer drug design. Research indicates that it may inhibit key signaling pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast cancer and leukemia models .
Table 1: Summary of Biological Activities
| Activity Type | Potential Effect | References |
|---|---|---|
| Anti-inflammatory | Reduction in inflammation markers | , |
| Anticancer | Inhibition of tumor growth | , |
| Antimicrobial | Potential activity against pathogens |
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions such as temperature and solvent choice. Various synthetic routes have been explored to optimize yield and purity.
Common Synthetic Steps:
- Formation of the thiophene core.
- Introduction of the sulfamoyl group.
- Addition of the ethylphenyl substituent.
- Carboxylation to form the final product.
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound in preclinical models:
- Study on Anti-inflammatory Effects : In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent.
- Anticancer Activity Assessment : In vivo studies using xenograft models showed that treatment with this compound led to reduced tumor size compared to controls, indicating promising anticancer properties .
Mechanism of Action
The mechanism of action of Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
†Calculated based on molecular formulas from evidence.
Key Observations:
Sulfamoyl Substituents :
- The 3-ethylphenyl group in the target compound provides steric bulk and moderate lipophilicity, contrasting with the triazinyl group in thifensulfuron-methyl, which confers herbicidal activity via acetolactate synthase inhibition .
- Morpholin-4-yl substituents (as in ) enhance solubility due to the cyclic amine, favoring pharmacokinetic profiles in drug candidates.
Ester Groups :
- Methyl esters (target compound, thifensulfuron-methyl) are less hydrolytically stable than ethyl esters (e.g., ), affecting metabolic degradation rates.
Biological Activity
Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the formation of thiophene derivatives followed by sulfamoylation. The compound can be synthesized using methods similar to those used for other thiophene derivatives, including the Vilsmeier-Haack reaction and subsequent hydrolysis steps. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various strains of bacteria. Studies indicate that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, a related thiophene derivative demonstrated effective inhibition against resistant strains of Salmonella Typhi with a minimum inhibitory concentration (MIC) value of 3.125 mg/mL .
Table 1: Antibacterial Activity Comparison
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Thiophene Derivative A | Salmonella Typhi | 3.125 |
| Thiophene Derivative B | Staphylococcus aureus | 4.0 |
| This compound | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Preliminary studies suggest that sulfamoylated thiophene derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds similar to this derivative have shown promising results against prostate cancer cell lines (PC-3), exhibiting significant cytotoxicity at low concentrations .
Table 2: Anticancer Activity Data
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | PC-3 | TBD |
| Thiophene Derivative C | MCF-7 | 0.21 |
| Thiophene Derivative D | A549 | TBD |
Case Studies
Several case studies have highlighted the biological activity of thiophene derivatives, including those similar to this compound:
- Study on Antibacterial Properties : A study demonstrated that a series of thiophene derivatives exhibited potent antibacterial activity against resistant bacterial strains, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .
- Evaluation of Anticancer Effects : In vitro studies on various cancer cell lines revealed that certain thiophene derivatives could induce apoptosis in cancer cells, with specific emphasis on their ability to inhibit steroid sulfatase activity, which is crucial for estrogen-dependent cancers .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for sulfamoylation .
- Temperature Control : Reactions are typically conducted at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography (silica gel) and HPLC are used to isolate the product, with purity confirmed via NMR (>95%) .
Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.6 ppm) .
- 13C NMR : Confirms carbonyl (C=O, ~165 ppm) and sulfonamide (S=O, ~125 ppm) functionalities .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~430) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., S–N bond: ~1.65 Å) .
Basic: What key physicochemical properties influence the compound’s reactivity and stability?
Methodological Answer:
- Solubility : Low aqueous solubility due to hydrophobic aryl groups; DMSO or ethanol is preferred for in vitro assays .
- Thermal Stability : Decomposes above 200°C; differential scanning calorimetry (DSC) identifies melting points .
- Hydrolytic Sensitivity : Ester groups may hydrolyze under basic conditions; monitor via pH-controlled stability studies .
Advanced: How can QSAR and molecular docking elucidate the compound’s mechanism of action?
Methodological Answer:
QSAR Modeling :
- Use descriptors (e.g., logP, polar surface area) to correlate structure with enzyme inhibition (e.g., COX-2, kinases) .
- Validate models with leave-one-out cross-validation (R² > 0.8).
Molecular Docking :
- Employ AutoDock Vina or Schrödinger to predict binding poses in protein active sites (e.g., sulfamoyl group interacts with Arg120 in COX-2) .
- Validate docking scores (ΔG < -8 kcal/mol) with experimental IC50 values .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) to rule out false positives .
- Structural Analog Analysis : Test derivatives (Table 1) to identify critical substituents (e.g., ethyl vs. methyl groups on phenyl rings) .
- Statistical Validation : Use ANOVA to assess significance (p < 0.05) across replicates and studies .
Q. Table 1. Structural Analogs and Key Features
| Compound Name | Key Modification | Biological Activity (IC50, μM) |
|---|---|---|
| Methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]-... | Bromo substitution | COX-2: 0.45 |
| Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-... | Ethoxy group | Kinase X: 1.2 |
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Targeted Modifications :
- Vary sulfamoyl substituents (e.g., halogenation, alkyl chain length) to probe steric/electronic effects .
- Replace the methyl carboxylate with bulkier esters (e.g., tert-butyl) to assess steric hindrance .
- Synthetic Workflow :
- Parallel synthesis using automated liquid handlers for high-throughput screening .
- Characterize derivatives via LC-MS and NMR before biological testing .
Advanced: What crystallographic strategies resolve experimental phasing challenges?
Methodological Answer:
- SHELX Suite :
- Twinned Data : Use HKL-3000 to handle twinning and improve R-factor convergence (< 0.05) .
Advanced: How to assess stability under physiological and storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
